Silydianin
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Overview
Description
Silidianin is a flavonolignan compound found in the seeds of the milk thistle plant, Silybum marianum. It is one of the several active constituents of silymarin, a complex mixture of flavonolignans that also includes silibinin, isosilibinin, and silychristin . Silidianin is known for its hepatoprotective properties, which means it helps protect liver cells from damage.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silidianin is typically extracted from the seeds of the milk thistle plant. The extraction process involves the use of polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate . The seeds are first defatted using n-hexane, and then the flavonolignans, including silidianin, are extracted using methanol .
Industrial Production Methods
In industrial settings, the extraction process is scaled up to handle large quantities of milk thistle seeds. The seeds are ground into a fine powder and subjected to solvent extraction. The resulting extract is then purified to isolate silidianin and other flavonolignans. The purified compounds are often used in dietary supplements and pharmaceutical formulations .
Chemical Reactions Analysis
Types of Reactions
Silidianin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Silidianin can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of silidianin can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Silidianin can undergo substitution reactions with halogens or other nucleophiles in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of silidianin can lead to the formation of quinones, while reduction can yield alcohols or other reduced forms of the compound.
Scientific Research Applications
Silidianin has a wide range of scientific research applications:
Mechanism of Action
Silidianin exerts its effects primarily through its antioxidant activity. It acts as a scavenger of free radicals, thereby reducing oxidative stress and preventing cellular damage . Silidianin also modulates enzyme systems associated with cellular damage, fibrosis, and cirrhosis . By protecting liver cells from toxins and oxidative damage, silidianin helps maintain liver function and health .
Comparison with Similar Compounds
Silidianin is one of several flavonolignans found in silymarin. Other similar compounds include:
Silibinin: The most abundant and well-studied flavonolignan in silymarin, known for its strong hepatoprotective effects.
Isosilibinin: Another flavonolignan with similar properties to silibinin.
Silychristin: Known for its antioxidant and hepatoprotective properties.
Silidianin is unique in its specific molecular structure and its particular balance of antioxidant and hepatoprotective activities .
Properties
CAS No. |
29782-68-1 |
---|---|
Molecular Formula |
C25H22O10 |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
(3R)-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-8-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one |
InChI |
InChI=1S/C25H22O10/c1-33-16-4-9(2-3-14(16)27)18-11-7-12(20-13(18)8-34-25(20,32)24(11)31)23-22(30)21(29)19-15(28)5-10(26)6-17(19)35-23/h2-7,11,13,18,20,22-23,26-28,30,32H,8H2,1H3/t11?,13?,18?,20?,22?,23?,25-/m1/s1 |
InChI Key |
CYGIJEJDYJOUAN-AKRZRKSXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2C3CO[C@@]4(C3C(=CC2C4=O)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O |
29782-68-1 | |
Pictograms |
Irritant |
Synonyms |
silidianin silydianin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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